6,7-dimethyl-3-(trifluoromethyl)quinoline
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Overview
Description
6,7-Dimethyl-3-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of trifluoromethyl and dimethyl groups in the quinoline ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-3-(trifluoromethyl)quinoline can be achieved through several methods:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors. For example, starting from 2-amino-3,4-dimethylbenzoic acid, a cyclization reaction with trifluoroacetic anhydride can yield the desired quinoline derivative.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde derivatives with ketones. For instance, 2-amino-3,4-dimethylbenzaldehyde can be condensed with trifluoroacetone under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and trifluoromethyl positions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium thiolate).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines or tetrahydroquinolines.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
6,7-Dimethyl-3-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals. Its derivatives have shown promise in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-3-(trifluoromethyl)quinoline depends on its specific application:
Biological Activity: The compound can interact with various molecular targets, such as enzymes and receptors. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: The trifluoromethyl group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethylquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)quinoline: Lacks the dimethyl groups, affecting its stability and reactivity.
Quinoline: The parent compound, which lacks both the trifluoromethyl and dimethyl groups.
Uniqueness
6,7-Dimethyl-3-(trifluoromethyl)quinoline is unique due to the combined presence of trifluoromethyl and dimethyl groups. This combination enhances its chemical stability, reactivity, and biological activity compared to similar compounds. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making the compound more effective in various applications.
Properties
CAS No. |
2751614-55-6 |
---|---|
Molecular Formula |
C12H10F3N |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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